molecular formula C13H23NO B11052765 1-Cyclohexyl-2,5-dimethylpiperidin-4-one

1-Cyclohexyl-2,5-dimethylpiperidin-4-one

Cat. No.: B11052765
M. Wt: 209.33 g/mol
InChI Key: ZBMNTDYSMDSDGV-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2,5-dimethyltetrahydro-4(1H)-pyridinone is an organic compound with a complex structure that includes a cyclohexyl group, two methyl groups, and a tetrahydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-2,5-dimethyltetrahydro-4(1H)-pyridinone typically involves the following steps:

    Cyclohexylation: Introduction of the cyclohexyl group to the precursor molecule.

    Methylation: Addition of methyl groups at the 2 and 5 positions.

    Formation of the Tetrahydropyridinone Ring: Cyclization to form the tetrahydropyridinone ring.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-cyclohexyl-2,5-dimethyltetrahydro-4(1H)-pyridinone may involve large-scale reactors, continuous flow processes, and advanced purification techniques to meet the demand for high-quality material.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2,5-dimethyltetrahydro-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the carbonyl group.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Cyclohexyl-2,5-dimethyltetrahydro-4(1H)-pyridinone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2,5-dimethyltetrahydro-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-2,5-dimethylpyrrolidinone: Similar structure but with a pyrrolidinone ring.

    1-Cyclohexyl-2,5-dimethylpiperidinone: Similar structure but with a piperidinone ring.

Uniqueness

1-Cyclohexyl-2,5-dimethyltetrahydro-4(1H)-pyridinone is unique due to its specific ring structure and the presence of both cyclohexyl and methyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

1-cyclohexyl-2,5-dimethylpiperidin-4-one

InChI

InChI=1S/C13H23NO/c1-10-9-14(11(2)8-13(10)15)12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3

InChI Key

ZBMNTDYSMDSDGV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(CN1C2CCCCC2)C

Origin of Product

United States

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